molecular formula C14H15F3N2O3 B1378834 Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate CAS No. 1461705-24-7

Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Cat. No. B1378834
M. Wt: 316.28 g/mol
InChI Key: JFSXECVVLRLPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” is a chemical compound with the CAS No. 1461705-24-7 . It has a molecular weight of 316.28 and a molecular formula of C14H15F3N2O3 .


Molecular Structure Analysis

The molecular structure of “Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” consists of 14 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” has a molecular weight of 316.28 . The boiling point and other physical properties are not specified in the sources I found .

Scientific Research Applications

Synthesis and Antibacterial Activity

One notable application involves the synthesis of antibacterial agents. For instance, the synthesis of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their analogs, which demonstrate significant antibacterial activities against various pathogens, highlights the compound's utility in developing new antibiotics (Sheu et al., 1998).

Orthogonal Protection Strategy in Chemical Synthesis

Another application lies in its role in chemical synthesis strategies, such as the orthogonal protection of piperazines, which facilitates the preparation of various 2-substituted piperazines. This technique is critical for creating molecules with potential pharmaceutical applications (Clark & Elbaum, 2007).

Structural Studies and Crystal Engineering

The compound also finds application in crystal engineering and structural studies. For example, investigations into the crystal structure of specific benzyl and piperazine derivatives reveal insights into hydrogen bonding and molecular packing, which are essential for understanding the physical properties of materials and their potential applications in drug formulation (Jasinski et al., 2009).

Photoluminescence Properties

Research on coordination polymers with drug ligands like Enoxacin, which incorporate benzyl and piperazine units, demonstrates the compound's relevance in developing materials with specific photoluminescence properties. Such materials could be useful in sensing, imaging, and light-emitting devices (Yu et al., 2006).

Metabolic Studies

Although specifically excluding drug use and dosage information, it's noteworthy to mention the compound's role in metabolic studies, where derivatives of benzyl and piperazine are analyzed for their metabolic pathways. Such studies are crucial for drug development, providing insights into drug metabolism and facilitating the design of compounds with better pharmacokinetic profiles (Hvenegaard et al., 2012).

Safety And Hazards

The safety and hazards associated with “Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” are not specified in the sources I found .

properties

IUPAC Name

benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c15-14(16,17)10-19-7-6-18(8-12(19)20)13(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSXECVVLRLPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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